molecular formula C6H12ClNO B2545281 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2567503-64-2

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride

Cat. No. B2545281
CAS RN: 2567503-64-2
M. Wt: 149.62
InChI Key: RZJUVBZXWANUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride” is a chemical compound used as a raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used in laboratory chemicals and the synthesis of substances .


Synthesis Analysis

The synthesis of “3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride” involves several steps, including chlorination, bromination, benzylamine cyclization, hydrolysis, reduction, dehydration condensation, debenzylation hydrogenolysis, and salt-forming . Each reaction is easy to operate with high yield .


Molecular Structure Analysis

The molecular weight of “3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride” is 149.62 g/mol . The InChI code is 1S/C6H11NO.ClH/c1-2-6-4-7-3-5 (1)8-6;/h5-7H,1-4H2;1H .

Scientific Research Applications

Hydrogen Bonding Characteristics

The complex of 3-oxo-azabicyclo[2.2.2]octane with pentachlorophenol has been studied for its unique hydrogen bonding characteristics. Using X-ray diffraction, this research revealed the shortest NHO intermolecular hydrogen bond recorded, highlighting its potential in understanding hydrogen bonding mechanisms in similar compounds (Majerz, Malarski & Lis, 1989).

Diels-Alder Reaction

The compound has been synthesized through the Diels-Alder reaction, demonstrating its utility in organic synthesis. This research focused on creating 3-(2-Chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene and its hydrochloride version, showcasing the compound's flexibility in chemical reactions (Kesler, 1980).

Enantioselective Synthesis for Antibiotics

A study on the enantioselective construction of 3-oxa-1-azabicyclo[4.2.0]octanes, related to the compound , revealed its potential in synthesizing key intermediates for carbapenem antibiotics. This indicates its role in the development of important pharmaceutical compounds (Anada & Watanabe, 1998).

Bicyclic Morpholine Analogues

Research into 3-oxa-7-azabicyclo[3.3.0]octanes, which are bicyclic morpholine analogues, highlights the compound's relevance in creating structurally diverse and potentially biologically active molecules. This kind of research broadens the scope of applications in medicinal chemistry (Sokolenko et al., 2017).

properties

IUPAC Name

3-oxa-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJUVBZXWANUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.